4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine
Overview
Description
4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that features a benzimidazole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties . They interact with various biological targets, including those containing glutamate and aspartate residues .
Mode of Action
It is known that imidazole rings can interact with biological targets via hydrogen bonds . This interaction can lead to various changes in the target, affecting its function and potentially leading to therapeutic effects .
Biochemical Pathways
Imidazole derivatives are known to show a variety of biological activities, suggesting they may affect multiple pathways
Pharmacokinetics
Imidazole compounds are generally known to be highly soluble in water and other polar solvents, which could influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound could have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the compound is amphoteric in nature, showing both acidic and basic properties . This suggests that its action and stability could be influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine typically involves the condensation of an α-amino ketone with cyanamide. One common method starts with commercially available 4-vinyl-1-cyclohexene 1,2-epoxide, which undergoes aminolysis with p-toluenesulfonamide under microwave irradiation. This yields two separable regioisomeric amino alcohols, one of which is oxidized to the corresponding ketone and subsequently condensed with cyanamide to furnish the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar condensation reactions, optimized for yield and purity through process engineering and the use of industrial-grade reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial, antiviral, and anticancer agent.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with similar structural features but lacking the tetrahydro moiety.
2-Aminobenzimidazole: A closely related compound with an amino group at the 2-position.
1,2-Diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles: Compounds with additional aryl groups that exhibit different biological activities
Uniqueness
4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine is unique due to its tetrahydro structure, which imparts different chemical reactivity and biological activity compared to its fully aromatic counterparts. This structural feature allows for more diverse interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-benzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2,(H3,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGHVQOUVYCTII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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